
Methyl 1-chloroisoquinoline-3-carboxylate
Overview
Description
Methyl 1-chloroisoquinoline-3-carboxylate: is an organic compound with the molecular formula C11H8ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of isoquinoline-3-carboxylic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield isoquinoline-3-carboxylic acid.
Reduction: The compound can be reduced to form methyl isoquinoline-3-carboxylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.
Hydrolysis: Isoquinoline-3-carboxylic acid.
Reduction: Methyl isoquinoline-3-carboxylate.
Scientific Research Applications
Methyl 1-chloroisoquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 1-chloroisoquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid: The parent compound without the methyl ester and chlorine substituents.
Methyl isoquinoline-3-carboxylate: The reduced form without the chlorine atom.
1-Chloroisoquinoline: The compound without the carboxylate group.
Uniqueness: Methyl 1-chloroisoquinoline-3-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological activities .
Biological Activity
Methyl 1-chloroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a chlorine atom and a methyl ester group, which enhances its reactivity and interaction with biological targets. The compound's molecular formula is C_11H_8ClNO_2, and it has a molecular weight of 223.64 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as an inhibitor or activator depending on the specific biological pathway involved. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It may act on receptors involved in inflammatory responses, such as the CRTH2 receptor, which is implicated in allergic conditions and asthma.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study evaluated several isoquinoline derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives demonstrated significant inhibition of cell proliferation, particularly in human colon carcinoma cells (HT29) with IC50 values in the nanomolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, indicating potential use in developing new antimicrobial agents.
Case Studies
- Study on CRTH2 Antagonism : A significant case study focused on the compound's role as a CRTH2 receptor antagonist. The study reported that modifications to the isoquinoline core could enhance its efficacy, positioning it as a candidate for treating inflammatory diseases.
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of this compound derivatives using the sulforhodamine B assay. Results indicated varying degrees of cytotoxicity across different derivatives, highlighting the importance of structural modifications in enhancing biological activity .
Table 1: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for MCIC, and how can reaction conditions be systematically optimized?
MCIC is synthesized via nucleophilic substitution or carboxylation reactions. Key parameters include:
- Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product formation.
- Catalyst selection : Pd-based catalysts improve regioselectivity in chlorination steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical due to structural analogs (e.g., methyl 3-chloroisoquinoline-7-carboxylate) that co-elute .
Q. How should researchers validate the structural integrity of MCIC using spectroscopic and crystallographic methods?
- NMR : Analyze and spectra for diagnostic peaks:
- X-ray crystallography : Use SHELX for structure refinement. Key metrics:
Advanced Research Questions
Q. How can computational modeling resolve contradictions in MCIC’s reactivity predictions versus experimental data?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Discrepancies often arise from solvent effects not modeled in vacuo.
- Molecular docking : Use Mercury CSD to compare MCIC’s binding affinity with analogs (e.g., ethyl 4-chloroquinoline-3-carboxylate). Adjust force fields to account for halogen bonding .
Q. What methodological approaches address challenges in MCIC’s application to drug-delivery systems?
- In vitro assays : Use HepG2 cells to test MCIC-conjugated nanoparticles. Monitor cytotoxicity via IC50 values (compare with cisplatin controls) .
- Stability studies : HPLC analysis (C18 column, acetonitrile/water gradient) identifies hydrolysis products under physiological pH .
Q. How can crystallographic data resolve ambiguities in MCIC’s solid-state conformation?
- Twinning analysis : SHELXD detects pseudo-symmetry in crystals. Refine using HKLF5 format in SHELXL .
- Void visualization : Mercury’s Materials Module maps solvent-accessible voids (>5 Å) to assess cocrystallization potential .
Q. Safety and Handling Protocols
Q. What safety protocols are essential for handling MCIC given its hazard profile?
- Personal protective equipment (PPE) : Gloves (nitrile) and goggles mandatory due to H315 (skin irritation) and H319 (eye damage) .
- Ventilation : Use fume hoods to mitigate H335 (respiratory irritation).
- Waste disposal : Neutralize with aqueous NaOH (1M) before incineration .
Q. Methodological Challenges and Solutions
Q. How can researchers mitigate byproduct formation during MCIC synthesis?
- Real-time monitoring : Use inline IR spectroscopy to detect intermediates (e.g., methyl 1,3-dichloroisoquinoline-6-carboxylate). Adjust stoichiometry if Cl exceeds 1.2 equivalents .
- Phase-transfer catalysis : Reduces hydrolysis of the methyl ester group in aqueous conditions .
Q. What strategies improve reproducibility in MCIC-based pharmacological studies?
- Batch standardization : Characterize multiple synthesis lots via GC-MS to ensure >98% purity.
- Negative controls : Include analogs (e.g., methyl 3-hydroxyphenyl carbamate) to isolate MCIC-specific effects .
Properties
IUPAC Name |
methyl 1-chloroisoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBHVFGDDKSFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573734 | |
Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349552-70-1 | |
Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-chloroisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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